

Procion Orange MX-2R: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of Procion Orange MX-2R, a reactive dye with significant applications in biomedical research, particularly in the assessment of cell membrane integrity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the molecule's properties, experimental protocols, and data presentation.

Core Molecular Data

Procion Orange MX-2R, also known as **Reactive Orange 4**, is a dichlorotriazine reactive dye. Its chemical properties make it a valuable tool for specific research applications.

Value	Reference
C24H16Cl2N6O10S3	[1][2][3]
715.527 g/mol	[1]
70616-90-9	[1]
Reactive Orange 4, C.I. 18260	[4]
Orange Powder	[4]
Water Soluble	[4]
	C ₂₄ H ₁₆ Cl ₂ N ₆ O ₁₀ S ₃ 715.527 g/mol 70616-90-9 Reactive Orange 4, C.I. 18260 Orange Powder



Research Applications: Assessment of Sarcolemmal Damage

A primary application of Procion Orange MX-2R in research is as a fluorescent tracer to identify cells with compromised plasma membranes.[1] Due to its molecular size, it is normally excluded from healthy cells. However, upon membrane damage, such as in muscle fibers (sarcolemma), the dye can penetrate the cell, and its fluorescence allows for the identification of injured cells.[1][5]

Experimental Protocols

Two primary methodologies are employed for assessing sarcolemmal damage using Procion Orange MX-2R: an in vitro tissue immersion protocol and an in vivo systemic injection protocol.

In Vitro Protocol: Muscle Tissue Immersion

This method is suitable for assessing membrane integrity in freshly excised tissue.

Materials:

- Procion Orange MX-2R dye
- Krebs-Ringer solution
- Isopentane, pre-cooled in liquid nitrogen
- Cryostat
- Fluorescence microscope

Procedure:

- Immediately following excision, incubate the fresh muscle tissue (e.g., soleus muscle) in a
 0.5% (w/v) solution of Procion Orange MX-2R dissolved in Krebs-Ringer solution for 1 hour.
 [4]
- After incubation, wash the muscle tissue thoroughly with fresh Krebs-Ringer solution to remove excess, unbound dye.[4]



- Freeze the washed muscle tissue in isopentane pre-cooled in liquid nitrogen.[4][6]
- Cut 10 μm thick serial cross-sections of the frozen muscle using a cryostat.[4]
- Mount the sections on glass slides and visualize using epifluorescence microscopy.
- Fibers exhibiting bright intracellular fluorescence are identified as having compromised sarcolemmal integrity.

In Vivo Protocol: Systemic Injection in a Mouse Model

This method allows for the assessment of muscle damage in a living organism.

Materials:

- Procion Orange MX-2R dye
- Sterile saline or phosphate-buffered saline (PBS)
- Anesthetic agent
- Surgical and dissection tools
- Isopentane, pre-cooled in liquid nitrogen
- Cryostat
- Fluorescence microscope

Procedure:

- Prepare a sterile solution of Procion Orange MX-2R in saline or PBS. The exact concentration may require optimization, but intraperitoneal injections of solutions like Evans blue dye (another membrane-impermeable dye) are often administered at 10 mg/ml.[5]
- Administer the dye solution to the mouse via intravenous or intraperitoneal injection.
- Allow the dye to circulate for a predetermined period, for example, 24 hours, to enable its uptake by damaged cells.[1]



- After the circulation period, humanely euthanize the animal and carefully dissect the muscle
 of interest.
- Freeze the muscle tissue in isopentane pre-cooled in liquid nitrogen.
- Proceed with cryosectioning and fluorescence microscopy as described in the in vitro protocol.

Mandatory Visualizations Experimental Workflow for In Vitro Sarcolemmal Damage Assessment

Caption: Workflow for assessing sarcolemmal damage in vitro.

Logical Relationship of Procion Orange MX-2R as a Marker for Membrane Permeability

Caption: Procion Orange MX-2R as a viability marker.

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